molecular formula C8H5ClF3N3O2 B12340891 (2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid

(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid

Cat. No.: B12340891
M. Wt: 267.59 g/mol
InChI Key: XCZMNXMOXHNLBG-LZWSPWQCSA-N
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Description

(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid is a synthetic organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Substituents: The chlorine and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions.

    Hydrazinylidene Formation: The hydrazinylidene group can be introduced through a condensation reaction with hydrazine derivatives.

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety, which can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinylidene group.

    Reduction: Reduction reactions could target the pyridine ring or the hydrazinylidene group.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or Grignard reagents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully saturated pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.

Industry

In industry, this compound might be used in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]propionic acid
  • (2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butanoic acid

Uniqueness

The unique combination of chlorine and trifluoromethyl substituents on the pyridine ring, along with the hydrazinylidene and acetic acid groups, distinguishes (2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid from similar compounds. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H5ClF3N3O2

Molecular Weight

267.59 g/mol

IUPAC Name

(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid

InChI

InChI=1S/C8H5ClF3N3O2/c9-5-1-4(8(10,11)12)2-13-7(5)15-14-3-6(16)17/h1-3H,(H,13,15)(H,16,17)/b14-3+

InChI Key

XCZMNXMOXHNLBG-LZWSPWQCSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)N/N=C/C(=O)O)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)NN=CC(=O)O)C(F)(F)F

Origin of Product

United States

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